molecular formula C5H3BrN4O2 B060897 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile CAS No. 162759-92-4

4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile

Cat. No. B060897
CAS RN: 162759-92-4
M. Wt: 231.01 g/mol
InChI Key: KEJOPOAVYGYNGK-UHFFFAOYSA-N
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Description

“4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile” is a heterocyclic compound containing an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole compounds has been a topic of interest due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular formula of “4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile” is C4H4BrN3O2 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known for their versatility and utility in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary . This review is focused on recent advances in the synthesis of imidazoles and is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of “4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile” is 206 .

Mechanism of Action

The mechanism of action of imidazole compounds is diverse, depending on their chemical structure and the biological system in which they are used . They have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Imidazole compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given the broad range of chemical and biological properties of imidazole compounds, there is a great importance of heterocyclic ring containing drugs . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

4-bromo-1-methyl-5-nitroimidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O2/c1-9-3(2-7)8-4(6)5(9)10(11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJOPOAVYGYNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=C1[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441092
Record name 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile

CAS RN

162759-92-4
Record name 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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